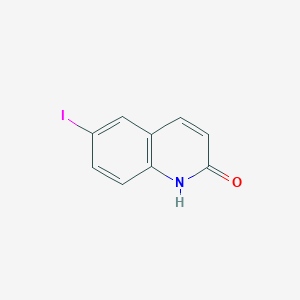

6-Iodoquinolin-2-ol

Übersicht

Beschreibung

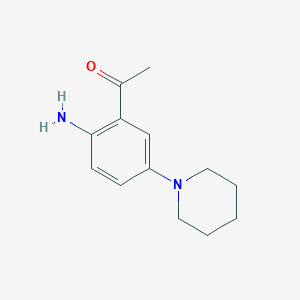

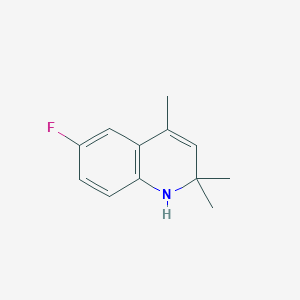

6-Iodoquinolin-2-ol, also known as 6-IODO-1H-QUINOLIN-2-ONE, is a compound with the molecular formula C9H6INO . It has a molecular weight of 271.06 g/mol . The compound is typically stored at 4°C and protected from light .

Synthesis Analysis

The synthesis of 6-Iodoquinolin-2-ol and its derivatives has been a subject of research. For instance, a one-pot synthesis involving 4-formyl pyrazole derivatives combined with malononitrile and thiophenol has been reported to produce 2-substituted quinoline derivatives .Molecular Structure Analysis

The molecular structure of 6-Iodoquinolin-2-ol is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI code for the compound is 1S/C9H6INO/c10-7-2-3-8-6 (5-7)1-4-9 (12)11-8/h1-5H, (H,11,12) .Physical And Chemical Properties Analysis

6-Iodoquinolin-2-ol is a solid compound . It has a boiling point of 430.3°C at 760 mmHg . The compound has a topological polar surface area of 29.1 Ų .Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy in Cancer Treatment

Field

Biomedical Sciences, Oncology

Application

6-Iodoquinolin-2-ol has been studied for its potential application as a photosensitizer in photodynamic therapy for cancer treatment .

Method

The compound is used to synthesize unsymmetrical squaraine cyanine dyes, which are then tested for their photodegradation and singlet oxygen production ability. Their photocytotoxicity against Caco-2 and HepG2 cell lines is also investigated using a 630.8 ± 0.8 nm centered light-emitting diode system .

Results

The synthesized dyes were found to have moderate light stability and displayed strong absorption within the tissue transparency spectral region (650–850 nm). They showed cytotoxic activity against both tumor cell lines, with the zwitterionic unsubstituted dye showing more intense photodynamic activity .

Synthesis of Quinolin-2(1H)-ones

Field

Organic Chemistry

Application

6-Iodoquinolin-2-ol can be used in the synthesis of quinolin-2(1H)-ones, a class of compounds prevalent in natural products and pharmacologically useful compounds .

Method

An unconventional photocatalytic approach is used for the synthesis of quinolin-2(1H)-ones from easily available quinoline-N-oxides .

Results

The details of the results or outcomes obtained in this application are not provided in the source .

Safety And Hazards

The safety information for 6-Iodoquinolin-2-ol indicates that it is harmful . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

The future directions for the research and development of 6-Iodoquinolin-2-ol and its derivatives could involve exploring their potential biological and pharmaceutical activities . This could include synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others .

Eigenschaften

IUPAC Name |

6-iodo-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQARRHZNIORQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)N2)C=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30550806 | |

| Record name | 6-Iodoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Iodoquinolin-2-ol | |

CAS RN |

99455-01-3 | |

| Record name | 6-Iodoquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate](/img/structure/B1314611.png)